(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
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Overview
Description
“(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%” is a chemical compound with the molecular formula C17H16FN3 and a molecular weight of 281.33 g/mol . It has gained significant attention in various scientific and industrial fields due to its unique properties.
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of “(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse and complex. They include reactions with dialkyl azodicarboxylates, substituted propargylamines, β,γ-unsaturated hydrazones, and others .Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c18-16-6-4-13(5-7-16)11-19-12-14-2-1-3-15(10-14)17-8-9-20-21-17/h1-10,19H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCWYSLNHXVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CNCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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